Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a synthetic pyranopyran derivative characterized by a fused bicyclic core with a 2-fluorophenyl substituent at position 4, a hydroxymethyl group at position 6, and a methyl ester at position 2. Its synthesis typically involves kojic acid derivatives or multicomponent reactions, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO6/c1-23-17(22)13-12(9-4-2-3-5-10(9)18)15-14(25-16(13)19)11(21)6-8(7-20)24-15/h2-6,12,20H,7,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJFTUZFDDQOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)OC(=CC2=O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, fluorophenyl, hydroxymethyl, and carboxylate groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods would also focus on ensuring the safety and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce a dihydroxy compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its fluorophenyl group could enhance its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might confer specific pharmacological properties, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group could play a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the phenyl ring, ester/cyano functionalization at position 3, and modifications to the hydroxymethyl moiety. Below is a systematic comparison:
Structural Variations
Physicochemical Properties
*Calculated based on molecular formula.
Key Observations
Halogen Substitution : Chlorine analogs (e.g., ) exhibit higher molecular weights compared to fluorine derivatives due to chlorine’s greater atomic mass. The position of halogen substitution (ortho vs. para) may influence steric and electronic properties, though data on biological effects are absent.
Functional Group at Position 3 : Carboxylate esters (e.g., ) are polar and may enhance solubility compared to nitriles (e.g., ), which introduce a strong electron-withdrawing group.
Spectral Signatures : IR spectra of nitrile derivatives show distinct C≡N stretches near 2191–2200 cm⁻¹ , while ester analogs would display C=O stretches near 1677–1700 cm⁻¹ .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 2-fluorobenzaldehyde | Ethanol | Reflux | 65–70 | |
| Malononitrile | Water | 80°C | 72 |
Basic: How is the pyrano[3,2-b]pyran scaffold confirmed structurally?
Answer:
X-ray crystallography using SHELXL software is employed to resolve the dihydropyran ring conformation and substituent orientations. Key features include:
- Hydrogen bonding : Between the amino group and carbonyl oxygen (N–H···O=C, ~2.8 Å) .
- Dihedral angles : The 2-fluorophenyl group typically forms a 45–60° angle with the pyran ring, influencing planarity .
Advanced: How to resolve contradictions in 1H NMR^1 \text{H NMR}1H NMR data for hydroxymethyl and amino protons?
Answer:
Discrepancies arise from dynamic exchange processes or solvent effects. Mitigation strategies:
- 2D NMR : Use and to assign overlapping signals (e.g., hydroxymethyl protons at δ 4.10 ppm) .
- Variable-temperature NMR : Identify exchange broadening by cooling to 253 K .
- Deuteration : Replace labile protons (e.g., –NH) with DO to confirm assignments .
Advanced: What computational approaches predict the compound’s biological interactions?
Answer:
Molecular dynamics (MD) simulations and docking studies are used to model interactions with enzymes (e.g., tyrosinase):
- Docking software : AutoDock Vina with AMBER force fields to assess binding affinity .
- Key interactions : Hydroxymethyl forms H-bonds with active-site residues (e.g., His263 in tyrosinase) .
- Solvent effects : Include explicit water molecules in simulations to mimic physiological conditions .
Advanced: How to functionalize the hydroxymethyl group for SAR studies?
Answer:
Derivatization strategies include:
- Acetylation : Treat with acetic anhydride to form –OAc derivatives (monitored by IR at 1740–1760 cm⁻¹) .
- Oxidation : Use MnO in acetone to convert –CHOH to –COOH .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis .
Q. Table 2: Functionalization Outcomes
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetylation | AcO, pyridine | Methyl 2-acetamido derivative | 85 | |
| Oxidation | MnO, acetone | Carboxylic acid analog | 60 |
Advanced: How to address low yields from competing side reactions during synthesis?
Answer:
Optimize conditions to suppress byproducts:
- Catalyst screening : Use piperidine instead of KCO to reduce enol ether formation .
- Temperature control : Lower reaction temperature (e.g., 60°C) to minimize decomposition .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) to isolate the target compound .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?
Answer:
Combine kinetic assays and computational modeling:
- Enzyme kinetics : Measure values via Lineweaver-Burk plots .
- Fluorescence quenching : Monitor tryptophan residue changes in tyrosinase upon binding .
- MD simulations : Identify stable binding poses over 100-ns trajectories .
Basic: How to address solubility challenges in biological assays?
Answer:
- Solvent systems : Use DMSO (≤2% v/v) or DMF for stock solutions .
- Co-solvents : Add β-cyclodextrin (10 mM) to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
